{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide
Description
Properties
IUPAC Name |
[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]-trimethylazanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34NO2.HI/c1-23(2,3)14-20(24)15-25-21-6-4-19(5-7-21)22-11-16-8-17(12-22)10-18(9-16)13-22;/h4-7,16-18,20,24H,8-15H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKJWRHISOFMNL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)O.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the phenoxy group. This can be achieved through a series of reactions, including halogenation and subsequent nucleophilic substitution.
Hydroxypropylation: The phenoxyadamantane derivative is then reacted with an epoxide, such as glycidol, under basic conditions to introduce the hydroxypropyl group.
Quaternization: The final step involves the quaternization of the hydroxypropyl derivative with trimethylamine and iodide to form the trimethylazanium iodide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced under hydrogenation conditions to modify the adamantane core.
Substitution: The iodide ion can be substituted with other nucleophiles, such as cyanide or thiocyanate, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium cyanide or potassium thiocyanate in an aprotic solvent like DMF (Dimethylformamide).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced adamantane derivative.
Substitution: Formation of cyanide or thiocyanate derivatives.
Scientific Research Applications
{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to penetrate biological membranes.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of {3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to penetrate cell membranes, making it effective in delivering active ingredients to target sites. The phenoxy group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional parallels with β-adrenergic ligands documented in pharmacological studies (Table 1). Below is a detailed analysis of key analogs from the literature :
Table 1: Structural and Functional Comparison
| Compound Name (Full IUPAC) | Key Structural Features | Receptor Selectivity | Pharmacokinetic Notes |
|---|---|---|---|
| {3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide | Adamantane, phenoxy, quaternary ammonium | Hypothesized β1/β2 | High lipophilicity (adamantane); iodide may enhance solubility |
| (-)-4-(3-tert-butylamino-2-hydroxypropoxy)-benzimidazol-2-one (CGP12177A) | Benzimidazolone, tert-butyl, hydroxypropoxy | β1/β2 antagonist | Moderate half-life; CNS penetration |
| 2-hydroxy-5-(2-[{2-hydroxy-3-(4-[1-methyl-4-trifluoromethyl-2-imidazolyl]phenoxy)propyl}amino]ethoxy)benzamide (CGP20712A) | Imidazole, trifluoromethyl, hydroxybenzamide | β1-selective antagonist | Low oral bioavailability |
| (S)-N-(4-[2-{(3-[4-hydroxyphenoxy]-2-hydroxypropyl)amino}ethyl]phenyl)-4-iodobenzenesulfonamide (L742791) | Sulfonamide, iodophenyl, hydroxypropyl | β3 agonist | Renal clearance predominant |
| N-[[3-[(2S)-2-hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide (L748337) | Sulfonylphenyl, acetamide | β3 antagonist | High protein binding |
Key Findings
Structural Differentiation: The adamantane group in the target compound confers exceptional lipophilicity compared to tert-butyl (CGP12177A) or trifluoromethyl (CGP20712A) substituents. This may enhance membrane permeability and tissue retention .
Receptor Affinity Hypotheses: Adamantane’s bulky hydrophobic profile may favor interactions with β1-adrenergic receptor transmembrane domains, akin to tert-butyl groups in CGP12177A. However, β2 selectivity cannot be ruled out due to the phenoxy linker’s flexibility. Unlike sulfonamide-based L742791 (β3-selective), the target compound lacks polar sulfonyl groups, suggesting divergent receptor targeting.
Pharmacokinetic Insights: Solubility: The iodide counterion likely improves aqueous solubility relative to non-ionic analogs like CGP20712A. Metabolism: Adamantane’s stability may reduce hepatic oxidation compared to compounds with metabolically labile groups (e.g., L748337’s acetamide).
Therapeutic Potential: If β1-selective, the compound could mirror CGP20712A’s utility in hypertension or heart failure. Conversely, β2 activity might align with bronchodilators (e.g., BRL37344 derivatives) .
Biological Activity
The compound {3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide, also known as 1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1,4-dimethylpiperidin-1-ium iodide, is a quaternary ammonium compound notable for its complex structure, which includes an adamantane moiety and a piperidine ring. This article explores its biological activity, focusing on its interactions with various biological targets and potential therapeutic applications.
Structural Characteristics
The unique structure of this compound enhances its lipophilicity and biological activity, facilitating its ability to cross cellular membranes. The adamantane structure is particularly significant in drug design due to its ability to improve pharmacokinetic properties.
Biological Activity
Research indicates that this compound acts as a ligand for histamine H3 receptors. Histamine H3 receptors play a crucial role in neurotransmission and are implicated in several neurological disorders, including:
- Cognitive Deficits : Potential applications in treating cognitive impairments associated with neurodegenerative diseases.
- Sleep Disorders : Modulating sleep-wake cycles, which could be beneficial for conditions like narcolepsy.
Table 1: Comparison of Structural Features with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-(Adamantan-1-yl)phenoxy)-N,N-dimethylacetamide | Adamantane and phenoxy group | Lacks piperidine structure |
| 4-(2-Hydroxypropyl)-N,N-dimethylpiperidine | Similar piperidine core | Does not contain adamantane |
| 3-[4-(Adamantan-1-yl)phenoxy]propanol | Shares phenoxy and adamantane moieties | Different functional group at terminal |
Case Studies
In a study examining the binding affinity of various compounds to histamine receptors, this compound demonstrated significant selectivity towards H3 receptors compared to other neurotransmitter receptors. This selectivity is crucial for minimizing side effects when considering therapeutic applications.
Study Findings:
- Binding Affinity : The compound showed a high binding affinity for H3 receptors, indicating its potential as a therapeutic agent.
- Pharmacodynamics : Interaction studies suggested that the compound could modulate receptor activity effectively without significant off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
